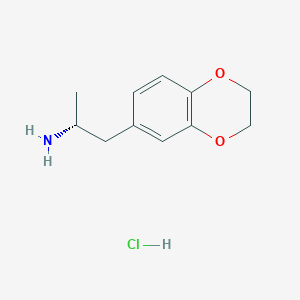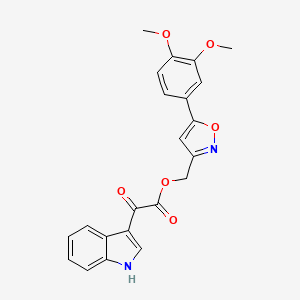![molecular formula C20H22N2O3 B2758944 N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 627044-22-8](/img/structure/B2758944.png)
N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as DAPH-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that belongs to the class of isochromene derivatives, and is known to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemosensor Applications
A study highlights the development of a selective fluorescence chemosensor based on a coumarin fluorophore derivative, showcasing its application in detecting Cu^2+ and H_2PO_4^- ions with high sensitivity. This research underlines the compound's potential utility in environmental monitoring and biochemical assays, given its specific "on-off-on" fluorescence response and ability to operate within a stable pH range suitable for practical applications (Meng et al., 2018).
Fluorescence Probes
Another study details the synthesis and characterization of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide derivatives, examining their potential as fluorescence probes. The research explores how these compounds can be used to detect changes in acid, temperature, and solvent polarity, indicating their applicability in chemical sensing and imaging technologies (Huang & Tam-Chang, 2010).
Anticancer Activity
Research into various substituted hexahydroquinoline derivatives, including those with carboxamide groups, has demonstrated activity against calcium channels, potentially indicating therapeutic applications in cardiovascular diseases and cancer. Such studies underscore the importance of structural modifications in enhancing biological activity and specificity (Gupta & Misra, 2008).
DNA-Intercalating Agents
Investigations into phenyl-substituted derivatives of quinoline carboxamides reveal their role as "minimal" DNA-intercalating agents with solid tumor activity. This research suggests potential applications of structurally related compounds in developing new anticancer drugs by targeting DNA interactions (Atwell et al., 1989).
Propiedades
IUPAC Name |
N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22(4-2)16-11-9-15(10-12-16)21-19(23)18-13-14-7-5-6-8-17(14)20(24)25-18/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDVXTMGQZAWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)



![1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2758874.png)
![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2758877.png)


![3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2758881.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2758883.png)
